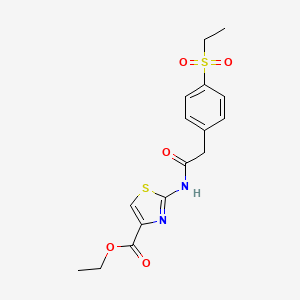

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

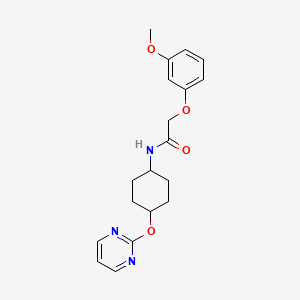

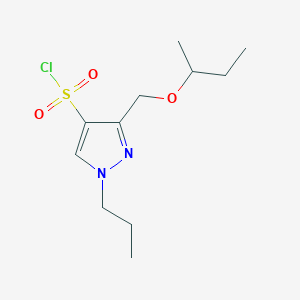

“Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate has shown promising results in various scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and activating the caspase pathway.

This compound has also been studied for its anti-inflammatory and antioxidant activities. Inflammation and oxidative stress are implicated in the pathogenesis of various diseases, including cardiovascular diseases, neurodegenerative diseases, and diabetes. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in vitro and in vivo models.

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as solubility, chemical stability, and interactions with other molecules in the environment could potentially influence its action .

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate in lab experiments is its high potency and selectivity. This compound has been shown to have potent anticancer activity against various cancer cell lines at low concentrations. This compound also has high selectivity for CDKs, which makes it a promising candidate for the development of CDK inhibitors.

However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to prepare this compound solutions for in vitro and in vivo experiments. In addition, this compound has not been extensively studied for its pharmacokinetics and pharmacodynamics, which limits its translation to clinical applications.

Future Directions

There are several future directions for the study of Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate. One of the directions is to further investigate the pharmacokinetics and pharmacodynamics of this compound in animal models. This will provide valuable information on the absorption, distribution, metabolism, and excretion of this compound in vivo.

Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. The development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential.

Conclusion

In conclusion, this compound is a synthetic compound with promising applications in scientific research. This compound has shown potent anticancer, anti-inflammatory, and antioxidant activities in vitro and in vivo models. The mechanism of action of this compound involves the inhibition of CDKs, which makes it a promising candidate for the development of CDK inhibitors. This compound has advantages and limitations for lab experiments, and future directions for the study of this compound include investigating its pharmacokinetics and pharmacodynamics and exploring its potential as a therapeutic agent for various diseases.

Synthesis Methods

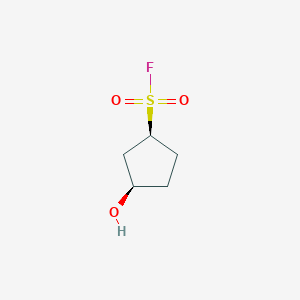

The synthesis of Ethyl 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)thiazole-4-carboxylate involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-(ethylsulfonyl)benzoyl chloride in the presence of triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 137-139°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name |

ethyl 2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-3-23-15(20)13-10-24-16(17-13)18-14(19)9-11-5-7-12(8-6-11)25(21,22)4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRFHIQUTOQYTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-benzimidazol-1-yl)-3-(bicyclo[2.2.1]hept-2-ylmethoxy)propan-2-ol](/img/structure/B2791689.png)

![N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2791692.png)

![7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2791693.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2791698.png)

![N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2791699.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2791701.png)